Welcome to the BenchChem Online Store!
molecular formula C12H12BrF3O B8313721 4-(2-Bromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one

4-(2-Bromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one

Cat. No. B8313721
M. Wt: 309.12 g/mol
InChI Key: ISPJIBBIDXIXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08268859B2

Procedure details

To a round bottom flask was added 4-(2-bromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one (3.0 g, 9.7 mmol) in 70 mL of MeOH and 70 mL of THF at 0° C., followed by the slow addition of NaBH4 (1.1 g, 29.1 mmol). The reaction mixture was stirred at room temperature for 24 hours and then concentrated in vacuo. The residue was diluted with 1000 mL of ethyl acetate, washed with 200 mL of saturated aqueous sodium bicarbonate solution, 200 mL of brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The crude mixture was purified by flash chromatography. The column was eluted with 0-20% EtOAc/hexanes to afford 1.76 g (58%) of 4-(2-bromophenyl)-1,1,1-trifluoro-4-methylpentan-2-ol.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([CH3:17])([CH3:16])[CH2:9][C:10](=[O:15])[C:11]([F:14])([F:13])[F:12].[BH4-].[Na+]>CO.C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([CH3:17])([CH3:16])[CH2:9][CH:10]([OH:15])[C:11]([F:13])([F:14])[F:12] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(CC(C(F)(F)F)=O)(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with 1000 mL of ethyl acetate
WASH
Type
WASH
Details
washed with 200 mL of saturated aqueous sodium bicarbonate solution, 200 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by flash chromatography
WASH
Type
WASH
Details
The column was eluted with 0-20% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(CC(C(F)(F)F)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.